2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide
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Overview
Description
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as histone deacetylase (HDAC) and tyrosine kinases, which play crucial roles in cell cycle regulation and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3,4-Thiadiazol-2-yl)pyridine-3-carboxamide
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide derivatives
Uniqueness
N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2,6-difluorobenzamide is unique due to the presence of both the thiadiazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple molecular targets also sets it apart from other similar compounds .
Biological Activity
2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with difluoro groups and a thiadiazole moiety , which contributes to its biological activity. The molecular formula is C18H13F2N3O2S with a molecular weight of 385.37 g/mol. Its structural characteristics are crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃F₂N₃O₂S |
Molecular Weight | 385.37 g/mol |
CAS Number | 920433-15-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thiadiazole Ring: This can be achieved through condensation reactions involving thioketones and hydrazine derivatives.
- Fluorination: Introduction of difluoro groups via electrophilic fluorination.
- Amidation: Coupling the thiadiazole derivative with the benzamide core through amide bond formation.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
- Antiproliferative Activity: Compounds containing the thiadiazole moiety have shown promising results against human epithelial cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using MTT assays. For instance, certain derivatives displayed IC50 values in the low micromolar range against these cell lines .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Kinase Activity: Similar compounds have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The inhibition of this pathway can significantly reduce tumor growth and metastasis .
- Induction of Apoptosis: Some studies indicate that these compounds may induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) generation and cytochrome c release .
Study 1: Thiadiazole Derivatives as Anticancer Agents
A study published in Medicinal Chemistry evaluated a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives for their antiproliferative activities against MCF-7 and HCT-116 cell lines. The results indicated that specific derivatives inhibited VEGFR-2 effectively at concentrations ranging from 7.4 to 11.5 nM .
Study 2: Dual-target Inhibitors
Another investigation focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation ability against breast cancer cells while demonstrating minimal toxicity towards normal cells . The lead compound showed significant efficacy in xenograft models.
Properties
CAS No. |
585570-24-7 |
---|---|
Molecular Formula |
C10H6F2N4O2S |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(1,3,4-thiadiazol-2-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C10H6F2N4O2S/c11-5-2-1-3-6(12)7(5)8(17)14-9(18)15-10-16-13-4-19-10/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
JCLQDWVAFWLIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=NN=CS2)F |
Origin of Product |
United States |
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